2-Fluorophenethylamine

Description

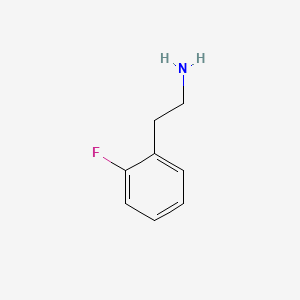

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKUOLJPJNVTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349152 | |

| Record name | 2-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52721-69-4 | |

| Record name | 2-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluorophenethylamine CAS number and properties

An in-depth technical guide to 2-Fluorophenethylamine (2-FPEA), designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this document synthesizes technical data with practical insights, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Introduction and Chemical Identity

This compound (2-FPEA) is a halogenated derivative of phenethylamine. The introduction of a fluorine atom at the ortho position of the phenyl ring significantly alters its electronic properties and metabolic stability compared to its parent compound. This modification can influence its interaction with biological targets, making it a compound of interest in medicinal chemistry and pharmacology for the development of novel therapeutic agents or as a tool for probing biological systems.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 1584-76-5 .

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-FPEA is fundamental for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | |

| Molecular Weight | 139.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 80-82 °C at 12 mmHg | |

| Density | 1.056 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.503 | |

| Solubility | Soluble in most organic solvents. |

Note: These values are critical for experimental design, such as predicting its behavior in different solvent systems or for purification via distillation.

Synthesis and Purification

The most common and reliable synthesis of 2-FPEA involves the reduction of 2-fluorophenylacetonitrile. This precursor is more readily available and provides a direct route to the desired amine.

Synthesis Workflow

The choice of reducing agent is critical. While various hydrides can be used, Lithium Aluminum Hydride (LiAlH₄) is often preferred for its high reactivity and yield in converting nitriles to primary amines.

Caption: Workflow for the synthesis and purification of 2-FPEA.

Detailed Experimental Protocol

-

Rationale for Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used to prevent a hazardous reaction and to ensure the reagent is not consumed in a side reaction.

-

Step 1: Reaction Setup: A suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether is prepared in a three-neck flask under an inert nitrogen atmosphere. The flask is cooled to 0°C using an ice bath.

-

Step 2: Addition of Precursor: 2-Fluorophenylacetonitrile (1 equivalent) dissolved in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension. The slow addition rate is crucial to control the exothermic reaction.

-

Step 3: Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 4-6 hours to ensure the reaction goes to completion.

-

Step 4: Quenching: The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

Step 5: Isolation: The resulting precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are then dried over anhydrous sodium sulfate.

-

Step 6: Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-faceted analytical approach is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom) and the two ethylamine CH₂ groups.

-

¹³C NMR: Will confirm the presence of the 8 carbon atoms, with the carbon atom bonded to fluorine showing a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: Will show a singlet (or a multiplet if coupled to protons), confirming the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight (m/z = 139.17 for the molecular ion [M]⁺).

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹) and C-F stretch (around 1200-1250 cm⁻¹).

Pharmacological Considerations and Potential Signaling

As a structural analog of phenethylamine, 2-FPEA is presumed to act as a monoamine neurotransmitter modulator. Its primary mode of action is likely as a substrate for monoamine transporters (such as DAT, NET, and SERT) and as an agonist at trace amine-associated receptor 1 (TAAR1). The fluorine substitution may increase its metabolic stability against enzymes like monoamine oxidase (MAO), potentially prolonging its duration of action.

Hypothesized TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist like 2-FPEA typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

Caption: Hypothesized TAAR1-mediated signaling cascade for 2-FPEA.

Safety and Handling

-

Toxicity: The toxicological properties of 2-FPEA have not been fully investigated. It should be handled as a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

References

-

2-(2-Fluorophenyl)ethanamine | C8H10FN | PubChem. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluorophenethylamine (2-FPEA)

Abstract: 2-Fluorophenethylamine (2-FPEA) is a substituted phenethylamine characterized by a fluorine atom at the ortho position of the phenyl ring. As a member of a pharmacologically significant class of compounds, 2-FPEA serves as a crucial building block in medicinal chemistry and a subject of interest in neuropharmacological research.[1] The introduction of the fluorine atom imparts unique electronic and metabolic properties compared to its parent compound, phenethylamine, making a thorough understanding of its physicochemical characteristics essential for its application in drug design, synthesis, and analytical chemistry. This guide provides a comprehensive overview of the core physicochemical properties of 2-FPEA, detailed analytical methodologies for its characterization, and expert insights into the rationale behind experimental choices.

Chemical Identity and Molecular Structure

2-FPEA is an amine that can be utilized as a precursor in the synthesis of more complex molecules.[2] Its fundamental identity is defined by a unique combination of identifiers and structural features.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(2-fluorophenyl)ethan-1-amine | [3][4] |

| CAS Number | 52721-69-4 | [3][5] |

| Molecular Formula | C₈H₁₀FN | [2][5] |

| Molecular Weight | 139.17 g/mol | [3][5] |

| SMILES | NCCc1ccccc1F | [5] |

| InChI | 1S/C8H10FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | [3][5] |

| InChIKey | RIKUOLJPJNVTEP-UHFFFAOYSA-N |[3][5] |

The molecular architecture of 2-FPEA consists of a phenethylamine core with a fluorine atom substituted at the C2 (ortho) position of the benzene ring. This substitution is critical; the high electronegativity of fluorine can influence the molecule's pKa by inductive electron withdrawal, affecting its ionization state at physiological pH. Furthermore, the C-F bond is exceptionally stable, often blocking metabolic pathways (e.g., aromatic hydroxylation) at that position, a common strategy in drug development to enhance pharmacokinetic profiles.

Core Physicochemical Properties

The physical and chemical properties of 2-FPEA dictate its behavior in various environments, from storage conditions to biological systems. These properties are summarized below.

Table 2: Summary of Physicochemical Data for this compound

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Appearance | Clear pale yellow to slightly pink liquid | Ambient | [2][6] |

| Boiling Point | 64 °C | at 0.6 mmHg | [5][6][7] |

| 242.8 ± 0.0 °C | at 760 mmHg | [2] | |

| Density | 1.066 g/mL | at 25 °C | [5][6] |

| Refractive Index | 1.51 | at 20 °C | [5][6] |

| Flash Point | 77 °C | Closed cup | [5][7] |

| pKa | 9.47 ± 0.10 | Predicted | [6] |

| logP (XLogP3) | 1.3 | Computed |[3][8] |

Expert Insights:

-

The provided boiling points at both reduced and atmospheric pressure are crucial for purification via vacuum distillation.

-

The predicted pKa of 9.47 suggests that 2-FPEA is a moderately strong base.[6] At a physiological pH of 7.4, it will exist predominantly in its protonated, cationic form, which has significant implications for receptor binding and solubility in aqueous media.

-

A computed logP of 1.3 indicates moderate lipophilicity, suggesting a reasonable balance between aqueous solubility and the ability to cross lipid membranes, a desirable characteristic for CNS-acting drug candidates.[3][8]

Analytical Characterization Workflow

A robust analytical workflow is paramount for confirming the identity, purity, and stability of 2-FPEA. The following diagram outlines a logical approach for comprehensive characterization.

Caption: A logical workflow for the comprehensive analysis of 2-FPEA.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide unambiguous confirmation of the molecular structure.

Protocol 1: Mass Spectrometry (MS) via Gas Chromatography (GC)

-

Rationale: GC-MS is a rapid and highly sensitive technique for confirming molecular weight and obtaining structural information through fragmentation patterns. It also serves as an initial purity screen.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of 2-FPEA in methanol.

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Injection: 1 µL, splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

-

MS System: Agilent 5977A MSD or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Expected Results: The mass spectrum will show a molecular ion peak (M⁺) at m/z 139. The primary fragmentation is expected from benzylic cleavage, yielding a prominent peak at m/z 109 corresponding to the fluorotropylium cation ([C₇H₆F]⁺), and a peak at m/z 30 corresponding to the [CH₂NH₂]⁺ fragment.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides the definitive connectivity of atoms in the molecule. For a fluorinated compound, ¹⁹F NMR and the observation of H-F and C-F coupling are critical for confirming the fluorine's position.

-

Methodology:

-

Sample Preparation: Dissolve ~10 mg of 2-FPEA in 0.7 mL of deuterated chloroform (CDCl₃).

-

Spectrometer: Bruker 400 MHz spectrometer or equivalent.[9]

-

¹H NMR: Acquire spectrum with a standard pulse program. Expected signals include multiplets in the aromatic region (~7.0-7.3 ppm), and two triplets corresponding to the ethyl chain protons (~2.8-3.1 ppm).[10][11] The N-H protons will appear as a broad singlet.[11]

-

¹³C NMR: Acquire a proton-decoupled spectrum. Expect signals for the two distinct ethyl carbons and multiple signals in the aromatic region, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.[12]

-

Data Interpretation: Analyze chemical shifts, integration, and coupling patterns to confirm the 2-fluoro substitution pattern. The proximity of the fluorine will influence the chemical shifts and splitting of the adjacent aromatic protons.

-

Chromatographic Analysis for Purity and Quantification

Chromatography is the gold standard for assessing the purity of chemical compounds. Employing orthogonal methods (e.g., HPLC and GC) provides a high degree of confidence in the results.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Rationale: RP-HPLC is a robust method for separating the target compound from non-volatile impurities and closely related isomers. The basic nature of 2-FPEA requires an acidic mobile phase modifier to ensure good peak shape by suppressing silanol interactions and protonating the amine.

-

Methodology:

-

Sample Preparation: Prepare a 0.5 mg/mL solution of 2-FPEA in the mobile phase.

-

HPLC System: Waters Alliance e2695 with 2998 PDA detector or equivalent.

-

Column: C18 stationary phase (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).[13]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 260 nm.

-

Purity Calculation: Determine purity by area percent calculation of the main peak relative to all other peaks.

-

Safety, Handling, and Storage

Proper handling of 2-FPEA is essential to ensure laboratory safety.

-

Hazard Identification: 2-FPEA is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation (STOT SE 3).[3][5] It is a combustible and corrosive liquid.[5]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat is mandatory.[5] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[6] Recommended storage is at room temperature.[6]

Conclusion

This compound is a valuable research chemical with distinct physicochemical properties conferred by its ortho-fluorine substitution. Its characterization relies on a multi-technique analytical approach, with mass spectrometry and NMR providing structural confirmation and chromatographic methods like HPLC and GC offering robust purity assessment. The methodologies and data presented in this guide provide researchers and drug development professionals with the foundational knowledge required for the confident and safe application of 2-FPEA in their work.

References

-

Georganics. This compound. [Link]

-

Wikipedia. 2C-F. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

PubChem. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357. [Link]

-

SpectraBase. 2-(2-Fluorophenyl)ethylamine - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. This compound tfa (-o,+2H) - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928. [Link]

-

PubChem. p-Fluorophenethylamine | C8H10FN | CID 4653. [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

-

MilliporeSigma. This compound, 1 X 5 g (368032-5G). [Link]

-

PubMed. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. [Link]

-

PubMed. Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. [Link]

-

PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

PubChem. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773. [Link]

-

RSSL. Spectroscopy Techniques. [Link]

-

SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

-

Wikipedia. 3-Fluoromethamphetamine. [Link]

-

PubMed. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound (EVT-314771) | 52721-69-4 [evitachem.com]

- 3. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound 99 52721-69-4 [sigmaaldrich.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. georganics.sk [georganics.sk]

- 8. p-Fluorophenethylamine | C8H10FN | CID 4653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectrabase.com [spectrabase.com]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluorophenethylamine (2-FPEA)

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 2-Fluorophenethylamine (2-FPEA), a compound of significant interest to researchers, scientists, and professionals in drug development. By integrating theoretical principles with practical methodologies, this document delves into the synthesis, spectroscopic characterization, and the nuanced conformational preferences of 2-FPEA. The guide elucidates the critical interplay of steric and electronic factors, with a particular focus on the influence of the ortho-fluorine substituent on the molecule's three-dimensional architecture. Detailed experimental protocols, data interpretation, and advanced computational insights are presented to offer a holistic understanding of this versatile molecule.

Introduction: The Significance of this compound

This compound (2-FPEA) is an organic compound featuring a phenethylamine backbone with a fluorine atom substituted at the ortho (2-position) of the phenyl ring.[1] The parent phenethylamine structure is the scaffold for a vast array of neuroactive compounds, both endogenous and synthetic, highlighting the importance of understanding how structural modifications, such as fluorination, impact molecular properties and biological activity.

The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of 2-FPEA, the ortho-fluoro substituent introduces unique electronic and steric effects that dictate its preferred three-dimensional shape, or conformation. A thorough understanding of these conformational preferences is paramount for rational drug design and for elucidating its mechanism of action at a molecular level.

This guide will systematically dissect the molecular architecture of 2-FPEA, beginning with its synthesis and moving through a detailed analysis of its structure and dynamic conformational behavior.

Molecular Structure and Spectroscopic Characterization

The fundamental identity and purity of 2-FPEA are established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Core Molecular Structure

The molecular formula of this compound is C₈H₁₀FN, and its molecular weight is 139.17 g/mol .[1] The structure consists of a 2-fluorophenyl group attached to an ethylamine side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52721-69-4 | [1] |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Boiling Point | 64 °C at 0.6 mmHg | [2] |

| Density | 1.066 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.51 | [2] |

Spectroscopic Fingerprints

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2-FPEA and providing insights into the electronic environment of the nuclei.

-

¹H NMR Spectroscopy : The proton NMR spectrum of 2-FPEA is expected to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the amine (-NH₂) protons. The aromatic region will be complex due to the ortho-fluorine substitution, leading to characteristic splitting patterns. The ethyl chain protons will likely appear as two triplets, integrating to two protons each. The amine protons may appear as a broad singlet.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the six aromatic carbons and the two aliphatic carbons of the ethyl chain. The carbon directly bonded to the fluorine atom (C2) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the fluorine and the ethylamine substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Coupling Constants (Hz) |

| Aromatic CH | 7.0 - 7.3 | 115 - 165 | J(H,F), J(C,F) |

| -CH₂-Ar | ~2.9 | ~30 | |

| -CH₂-NH₂ | ~2.8 | ~42 | |

| -NH₂ | Variable (broad) | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

FTIR spectroscopy reveals the functional groups present in 2-FPEA by detecting the vibrational frequencies of its bonds.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic |

| 1600, 1450 | C=C stretch | Aromatic Ring |

| 1200 - 1300 | C-F stretch | Aryl Fluoride |

| 1000 - 1300 | C-N stretch | Amine |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-FPEA, aiding in its identification. Under electron ionization (EI), the molecule is expected to fragment in predictable ways.

The molecular ion peak (M⁺) would be observed at m/z 139. A key fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond, which in the case of 2-FPEA would lead to the formation of a stable tropylium-like ion or a benzyl cation.[3] The base peak is often the iminium ion resulting from alpha-cleavage.[4]

Synthesis of this compound

A common and efficient method for the synthesis of 2-FPEA is through the reduction of 2-fluorophenylacetonitrile. This precursor can be synthesized from 2-fluorobenzaldehyde.[5]

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of 2-Fluorophenylacetonitrile

Materials:

-

2-Fluorophenylacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

A solution of 2-fluorophenylacetonitrile in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt followed by recrystallization.

Conformational Analysis of this compound

The biological activity of a flexible molecule like 2-FPEA is intimately linked to the conformations it can adopt. The rotation around the Cα-Cβ and Cβ-C(aromatic) single bonds gives rise to different spatial arrangements of the ethylamine side chain relative to the 2-fluorophenyl ring.

Gauche and Anti Conformers

The two primary staggered conformations of the ethylamine side chain are the anti (or extended) and gauche (or folded) conformers.

Caption: The two primary staggered conformations of 2-FPEA.

In the parent phenethylamine, computational studies have shown that the gauche conformation is slightly more stable in the gas phase due to a favorable intramolecular interaction between the lone pair of the nitrogen atom and the π-system of the aromatic ring (an n→π* interaction).

Influence of the Ortho-Fluoro Substituent

The presence of the electronegative fluorine atom at the ortho position introduces several competing factors that influence the conformational equilibrium:

-

Steric Repulsion : The fluorine atom is larger than a hydrogen atom, which can lead to increased steric repulsion with the ethylamine side chain in certain conformations. This would likely destabilize conformations where the side chain is oriented towards the fluorine atom.

-

Dipole-Dipole Interactions : The C-F bond possesses a significant dipole moment. The orientation of this dipole relative to the dipole of the C-N bond and the lone pair on the nitrogen will influence the electrostatic potential of the molecule and the relative energies of the conformers.

-

Non-Covalent Interactions : The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding with the amine protons (N-H···F) or interactions with the aromatic π-system. These interactions can stabilize specific folded conformations.

Computational studies on related fluorinated phenethylamines suggest that electrostatic interactions and hyperconjugation play significant roles in determining conformational preferences.

Computational Insights

High-level quantum mechanical calculations are essential for accurately predicting the relative energies of the different conformers and the rotational barriers between them. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are well-suited for this purpose.

A typical computational workflow for the conformational analysis of 2-FPEA would involve:

-

A systematic scan of the potential energy surface by rotating the key dihedral angles.

-

Identification of all energy minima (stable conformers) and transition states (rotational barriers).

-

Geometry optimization of each conformer and transition state.

-

Frequency calculations to confirm that the optimized structures are true minima or transition states and to obtain thermodynamic data.

Caption: A typical computational workflow for conformational analysis.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of this compound. The synthesis, spectroscopic characterization, and the intricate factors governing its three-dimensional structure have been discussed. The interplay of steric and electronic effects, particularly the influence of the ortho-fluoro substituent, leads to a complex conformational landscape that is crucial for its interaction with biological systems.

Future research in this area could focus on experimental determination of the conformational populations of 2-FPEA in different solvent environments using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. Furthermore, co-crystallization of 2-FPEA with target proteins would provide invaluable insights into its bioactive conformation. Continued computational studies, particularly those employing molecular dynamics simulations, will further illuminate the dynamic behavior of this important molecule and its analogues, paving the way for the design of novel and more effective therapeutic agents.

References

-

PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Mass Spectrometry Blog. (n.d.). Fragmentation of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Fluorophenethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-Fluorophenethylamine. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deep, mechanistic understanding of the spectral features, grounded in the principles of NMR spectroscopy and the specific structural attributes of the molecule.

Introduction: The Structural Significance of this compound

This compound is a halogenated derivative of phenethylamine, a key structural motif in a vast array of psychoactive compounds and pharmaceuticals. The introduction of a fluorine atom onto the phenyl ring at the ortho position dramatically influences the molecule's electronic properties and conformational preferences. These alterations are of significant interest in drug design and development, impacting receptor binding affinity, metabolic stability, and pharmacokinetic profiles. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, with a particular focus on the diagnostic spin-spin coupling interactions involving the ¹⁹F nucleus.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the molecular structure of this compound with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound presents a series of distinct multiplets, the analysis of which provides a wealth of information about the molecular structure. The presence of the fluorine atom introduces additional complexity and diagnostic information through ¹H-¹⁹F spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 | ~7.18 | ddd | J(H1-H6) ≈ 7.6, J(H1-F) ≈ 5.0, J(H1-H2) ≈ 1.6 |

| H2 | ~7.02 | td | J(H2-H3) ≈ 7.4, J(H2-H1) ≈ 1.6, J(H2-F) ≈ 1.2 |

| H3 | ~7.25 | td | J(H3-H4) ≈ 7.8, J(H3-H2) ≈ 7.4, J(H3-F) ≈ 1.0 |

| H4 | ~7.12 | ddd | J(H4-H3) ≈ 7.8, J(H4-H5) ≈ 7.5, J(H4-F) ≈ 0.5 |

| H5 | ~2.95 | t | J(H5-H6) ≈ 7.0 |

| H6 | ~3.05 | t | J(H6-H5) ≈ 7.0 |

| NH₂ | ~1.5 (variable) | br s | - |

Note: The chemical shifts and coupling constants are predicted values and may vary slightly in experimental conditions. The broad singlet for the amine protons is due to rapid proton exchange and quadrupole broadening from the nitrogen atom.

Detailed Analysis of ¹H NMR Signals:

-

Aromatic Region (δ 7.0-7.3 ppm): The four protons on the fluorophenyl ring give rise to a complex set of overlapping multiplets. The ortho, meta, and para couplings to the fluorine atom, in addition to the proton-proton couplings, result in intricate splitting patterns.

-

H1 and H4: These protons are expected to be the most downfield due to the combined inductive and mesomeric effects of the fluorine and ethylamine substituents.

-

H2 and H3: These protons will appear slightly more upfield. The through-space and through-bond couplings to the fluorine atom will further split these signals. For instance, the signal for H1 is expected to be a doublet of doublet of doublets due to coupling with H6, the fluorine atom, and H2.

-

-

Ethyl Chain Protons (δ 2.9-3.1 ppm):

-

H5 (-CH₂-Ar): The benzylic protons at C5 appear as a triplet around 2.95 ppm, split by the adjacent methylene protons (H6).

-

H6 (-CH₂-N): The methylene protons at C6, adjacent to the amino group, also appear as a triplet around 3.05 ppm, split by the benzylic protons (H5).

-

-

Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the concentration, solvent, and temperature, and these protons often undergo rapid exchange, which averages out any coupling to the adjacent methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, with the chemical shift of each carbon atom being sensitive to its local electronic environment. The most striking feature of the ¹³C NMR spectrum of this compound is the large one-bond coupling between the fluorine atom and the carbon to which it is attached (C2), as well as smaller long-range couplings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹J(C-F), Hz) |

| C1 | ~124.2 | d | ~15 |

| C2 | ~161.5 | d | ~245 |

| C3 | ~115.4 | d | ~22 |

| C4 | ~128.8 | d | ~8 |

| C5 | ~131.2 | d | ~4 |

| C6 | ~127.5 | s | - |

| C7 | ~30.0 | s | - |

| C8 | ~42.5 | s | - |

Note: The chemical shifts and coupling constants are predicted values. The multiplicity refers to the splitting caused by the fluorine atom.

Detailed Analysis of ¹³C NMR Signals:

-

Aromatic Carbons (δ 115-162 ppm):

-

C2 (Carbon Bearing Fluorine): This carbon exhibits the most downfield chemical shift in the aromatic region due to the strong deshielding effect of the directly attached electronegative fluorine atom. It appears as a doublet with a very large one-bond carbon-fluorine coupling constant (¹J(C-F)) of approximately 245 Hz. This large coupling is a definitive diagnostic feature for a carbon directly bonded to a fluorine atom.[1]

-

C1 and C3 (Ortho and Para to Fluorine): These carbons show smaller, two-bond and four-bond couplings to the fluorine atom, respectively. The C1 signal is a doublet with a coupling constant of around 15 Hz, while the C3 signal is a doublet with a coupling constant of about 22 Hz.

-

C4 and C5 (Meta to Fluorine): These carbons exhibit even smaller, three-bond and five-bond couplings to the fluorine atom.

-

C6 (Ipso-carbon to the Ethylamine Group): This carbon is not significantly coupled to the fluorine atom and appears as a singlet.

-

-

Aliphatic Carbons (δ 30-45 ppm):

-

C7 (-CH₂-Ar): The benzylic carbon appears around 30.0 ppm.

-

C8 (-CH₂-N): The carbon adjacent to the nitrogen atom appears further downfield at approximately 42.5 ppm due to the deshielding effect of the nitrogen.

-

Experimental Protocols

Sample Preparation

A standardized and meticulous sample preparation protocol is paramount for acquiring high-quality, reproducible NMR data.

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample height in the tube should be approximately 4-5 cm.[5]

-

Internal Standard (Optional but Recommended): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the sample to provide an accurate chemical shift reference (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: A generalized workflow for NMR sample preparation.

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR experiments on a 400 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.[6]

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time (AQ): 2-4 seconds.[7]

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans for a sample of moderate concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The chemical shifts of the aromatic protons and carbons are significantly influenced by the ortho-fluorine substituent. The characteristic large one-bond ¹J(C-F) coupling constant is a key diagnostic feature in the ¹³C NMR spectrum, while the smaller, long-range ¹H-¹⁹F and ¹³C-¹⁹F couplings provide valuable information for unambiguous signal assignment. A thorough understanding of these spectral features is crucial for researchers and scientists working on the synthesis, characterization, and application of fluorinated phenethylamine derivatives in drug discovery and development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Scribd. NMR Sample Prep. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

University College London. Sample Preparation. [Link]

-

Unknown. NMR Sample Prepara-on. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

-

University of Wisconsin-Madison. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. [Link]

-

Unknown. NMR Data Processing. [Link]

-

SpectraBase. 2-(2-Fluorophenyl)ethylamine - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. This compound tfa (-o,+2H) - Optional[13C NMR] - Chemical Shifts. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

ResearchGate. Coupling of Protons with Fluorine Page. [Link]

-

RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

Silverstein, Robert M., et al. Spectrometric Identification of Organic Compounds. [Link]

-

Emsley, J. W., and L. Phillips. "Fluorine coupling constants." Progress in Nuclear Magnetic Resonance Spectroscopy 10 (1976): 83-756. [Link]

-

PubChem. 2-(2-Fluorophenyl)ethylamine. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic.... [Link]

-

Unknown. 1H and 13C NMR spectra for compounds 3a-s and 4a-s. 2-39. [Link]

-

Chemdad. This compound. [Link]

-

Gerig, J. T. Fluorine NMR. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

The Royal Society of Chemistry. Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A. [Link]

-

NIH. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. r-nmr.eu [r-nmr.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

FT-IR spectrum of 2-Fluorophenethylamine

An In-depth Technical Guide to the FT-IR Spectrum of 2-Fluorophenethylamine

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (CAS No: 52721-69-4).[1][2][3] As a substituted phenethylamine, this compound's structural elucidation is critical for researchers in medicinal chemistry, pharmacology, and analytical sciences. This document, authored from the perspective of a Senior Application Scientist, details the principles of FT-IR spectroscopy as applied to this molecule, offers a functional group analysis of its vibrational modes, and presents a validated, step-by-step protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance (ATR). The causality behind experimental choices and spectral interpretations is emphasized to ensure both technical accuracy and practical utility for drug development professionals.

The Molecular Structure of this compound

This compound (C₈H₁₀FN, Molar Mass: 139.17 g/mol ) is a primary amine characterized by an ethylamine chain attached to a benzene ring that is substituted with a fluorine atom at the ortho (2-) position.[3][4] Understanding this structure is paramount, as each component—the primary amine, the aliphatic ethyl bridge, the ortho-disubstituted aromatic ring, and the carbon-fluorine bond—gives rise to distinct and identifiable absorption bands in the infrared spectrum.

The analysis of these characteristic vibrations allows for unambiguous confirmation of the molecule's identity and purity. The compound exists as a liquid at room temperature, making it an ideal candidate for analysis by ATR-FT-IR, which requires minimal sample preparation.[4]

Principles of FT-IR Spectroscopy for Structural Elucidation

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[5] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific, quantized frequencies. Absorption of IR radiation occurs when the frequency of the radiation matches the frequency of a specific vibrational mode, provided that this vibration results in a change in the molecule's net dipole moment.[6]

The resulting FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which is inversely proportional to wavelength. This spectrum serves as a unique molecular "fingerprint," where specific peaks can be assigned to the various functional groups within the molecule. For this compound, we can confidently predict and assign peaks corresponding to N-H, C-H (aromatic and aliphatic), C=C (aromatic), C-N, and C-F bonds.

Detailed Analysis of the this compound FT-IR Spectrum

The can be systematically interpreted by dissecting it into regions corresponding to its constituent functional groups. Each group's characteristic vibrations provide a piece of the structural puzzle.

The Amine Group (-NH₂) Vibrations

As a primary amine (R-NH₂), this compound exhibits several distinct N-H vibrations that are highly diagnostic.

-

N-H Stretching: Primary amines are characterized by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region.[7][8] These arise from the asymmetric and symmetric stretching modes of the two N-H bonds. Their appearance as two distinct, relatively sharp peaks is a hallmark of a primary amine, distinguishing it from secondary amines (one peak) and tertiary amines (no peaks in this region).[9][10]

-

N-H Bending (Scissoring): A medium to strong absorption band is expected in the 1650-1580 cm⁻¹ range due to the in-plane scissoring vibration of the -NH₂ group.[10][11] This peak can sometimes be mistaken for a C=C aromatic stretch, but its intensity and position are characteristic.

-

N-H Wagging: A broad, strong band resulting from the out-of-plane bending or "wagging" of the N-H bonds can be observed in the 910-665 cm⁻¹ region.[10]

The Aromatic System (Ortho-Disubstituted Benzene)

The ortho-substituted benzene ring provides a rich set of absorptions that confirm both its presence and substitution pattern.

-

Aromatic C-H Stretching: Sharp, medium-intensity bands appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5] Their position at a higher frequency than aliphatic C-H stretches is due to the higher bond strength of sp² hybridized carbons.

-

Aromatic C=C Ring Stretching: Two to four sharp, medium-intensity bands are typically found in the 1620-1450 cm⁻¹ region. These correspond to the stretching vibrations within the benzene ring backbone.

-

Out-of-Plane (OOP) C-H Bending: This is one of the most powerful indicators of the aromatic substitution pattern. For an ortho-disubstituted ring, a single strong absorption band is expected between 770 and 735 cm⁻¹.[12] The presence of this intense peak is a key confirmatory feature for the 2-fluoro substitution.

The Aliphatic Bridge (-CH₂-CH₂) and C-N Linkage

-

Aliphatic C-H Stretching: These absorptions are found just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[9] Both asymmetric and symmetric stretching modes of the methylene (-CH₂) groups will contribute to this region.

-

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region.[10][11]

The Carbon-Fluorine (C-F) Bond

The C-F stretch is one of the most challenging assignments due to its variability, but it is also a crucial piece of evidence.

-

C-F Stretching: For aromatic fluorine compounds, the C-F stretching vibration gives rise to a very strong and intense band typically found in the 1300-1100 cm⁻¹ range.[5][13] The exact position is influenced by the electronic effects of the surrounding aromatic system.[14][15] This intense absorption is a definitive marker for the presence of the fluorine substituent.

Data Summary

The expected vibrational frequencies for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium, Sharp |

| Aromatic C-H Stretch | Ortho-Disubstituted Benzene | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H Stretch | Ethyl Chain (-CH₂CH₂-) | 2975 - 2850 | Medium to Strong |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |

| Aromatic C=C Ring Stretch | Ortho-Disubstituted Benzene | 1620 - 1450 | Medium, Sharp |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| C-F Stretch | Aryl Fluoride (Ar-F) | 1300 - 1100 | Very Strong |

| Aromatic C-H Out-of-Plane Bend | Ortho-Disubstituted Benzene | 770 - 735 | Strong |

| N-H Wagging | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |

Standard Operating Procedure: Acquiring an ATR-FT-IR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound due to its simplicity, speed, and minimal sample volume requirement.[16] The following protocol ensures reproducible, high-quality data.

Experimental Protocol

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory (e.g., with a diamond or zinc selenide crystal) are powered on and have reached thermal equilibrium.[17]

-

Crystal Cleaning: Meticulously clean the ATR crystal surface. Use a solvent-safe wipe (e.g., Kimwipe™) moistened with a volatile solvent like isopropanol or ethanol to remove any residues from previous analyses. Allow the solvent to fully evaporate.[18][19]

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The software will automatically subtract this background from the sample spectrum. A typical setting is 32 or 64 co-added scans at a resolution of 4 cm⁻¹.[17]

-

Sample Application: Place a single drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal.[18] Ensure the crystal surface is fully covered.

-

Data Acquisition: Using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution over a range of 4000-650 cm⁻¹), acquire the sample spectrum.[20]

-

Post-Analysis Cleaning: Immediately after the measurement, thoroughly clean the this compound from the ATR crystal using a wipe and an appropriate solvent (e.g., isopropanol). This prevents cross-contamination and damage to the crystal.[16]

-

Data Processing: The resulting spectrum should be a clean plot of absorbance (or transmittance) vs. wavenumber. Use the software's tools to label significant peaks and compare them against the expected values in the data summary table.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ATR-FT-IR analysis protocol.

Caption: A flowchart detailing the step-by-step protocol for acquiring an ATR-FT-IR spectrum.

Safety and Handling Considerations

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[21][22] It is also an irritant to the respiratory system.[4] Therefore, all handling and analysis must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat, is mandatory.[21] Refer to the Safety Data Sheet (SDS) for complete handling, storage, and disposal information before beginning any work.[22][23]

Conclusion

The provides a wealth of structural information that is readily accessible with modern instrumentation. By systematically analyzing the characteristic absorption bands of the primary amine, the ortho-disubstituted aromatic ring, the aliphatic chain, and the carbon-fluorine bond, researchers can rapidly confirm the identity and integrity of this compound. The ATR-FT-IR method detailed herein offers a robust, reliable, and efficient protocol for this analysis, making it an indispensable tool for quality control and characterization in a drug development setting.

References

-

Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. 9

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

-

Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

-

Sigma-Aldrich. (n.d.). This compound 99%.

-

ChemicalBook. (n.d.). This compound - Safety Data Sheet.

-

PubChem. (n.d.). p-Fluorophenethylamine.

-

PubChem. (n.d.). 2-(2-Fluorophenyl)ethylamine.

-

PubMed. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method].

-

Georganics. (2013). SAFETY DATA SHEET - this compound.

-

Fisher Scientific. (2024). SAFETY DATA SHEET - p-Fluorophenethylamine.

-

ResearchGate. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method].

-

PubChem. (n.d.). 2-(3-Fluorophenyl)ethanamine.

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know.

-

Sigma-Aldrich. (n.d.). This compound 99% - Product Page.

-

Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

-

Royal Society of Chemistry. (2014). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules.

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR.

-

ResearchGate. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings.

-

Defense Technical Information Center. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

-

ACS Publications. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra.

-

Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings.

-

Oxford Academic. (2018). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration.

-

ResearchGate. (n.d.). Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F.

-

SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.).

-

SpectraBase. (n.d.). 2-(2-Fluorophenyl)ethylamine - 1H NMR Spectrum.

-

SpectraBase. (n.d.). This compound tfa (-o,+2H) - 13C NMR Chemical Shifts.

-

ChemRxiv. (2022). Ab-Initio Anharmonic Analysis of Complex Vibrational Spectra of Phenylacetylene and Fluorophenylacetylenes in the Acetylenic and Aromatic C-H Stretching Regions.

-

YouTube. (2014). Chemistry Vignettes: Vibrational Modes.

-

ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various contents of FS within the mixture.

Sources

- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. This compound 99 52721-69-4 [sigmaaldrich.com]

- 3. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 邻氟苯乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. wikieducator.org [wikieducator.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. agilent.com [agilent.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. georganics.sk [georganics.sk]

- 22. fishersci.com [fishersci.com]

- 23. chemicalbook.com [chemicalbook.com]

2-Fluorophenethylamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluorophenethylamine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (2-FPEA) in organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes foundational chemical principles, physicochemical property analysis, and established experimental methodologies to offer a robust predictive framework and a practical guide for researchers. The guide is designed for professionals in drug development, chemical synthesis, and materials science, providing the necessary theoretical and practical knowledge to effectively utilize 2-FPEA in various solvent systems.

Introduction: The Significance of this compound and Its Solubility

This compound (2-FPEA) is a substituted phenethylamine derivative that has garnered interest in various fields of chemical and pharmaceutical research. As with any compound intended for use in synthesis, formulation, or biological assays, understanding its solubility is of paramount importance. The choice of solvent can significantly impact reaction kinetics, purification efficiency, crystal morphology, and bioavailability. This guide aims to provide a detailed understanding of the factors governing the solubility of 2-FPEA and to equip researchers with the tools to predict and experimentally determine its solubility in a range of organic solvents.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of 2-FPEA are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| XLogP3-AA | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Form | Liquid | |

| Density | 1.066 g/mL at 25 °C |

The presence of a primary amine group makes 2-FPEA a hydrogen bond donor and acceptor, while the fluorine atom and the nitrogen atom also act as hydrogen bond acceptors.[1] The phenyl ring contributes to the molecule's nonpolar character. The XLogP3-AA value of 1.3 suggests a moderate degree of lipophilicity, similar to its parent compound, phenethylamine (XLogP3-AA of 1.4).[2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 2-FPEA in a given organic solvent will be determined by the balance of intermolecular forces between the solute and the solvent molecules.

Role of Intermolecular Forces

-

Van der Waals Forces: The phenyl ring of 2-FPEA will interact favorably with nonpolar solvents through London dispersion forces.

-

Dipole-Dipole Interactions: The C-F and C-N bonds introduce dipoles into the molecule, allowing for interactions with polar solvents.

-

Hydrogen Bonding: The primary amine group is capable of donating a hydrogen bond, and both the nitrogen and fluorine atoms can accept hydrogen bonds. This is a crucial factor for solubility in protic solvents.

The interplay of these forces dictates the overall solubility. A diagram illustrating these interactions is provided below.

Caption: Intermolecular forces governing 2-FPEA solubility.

Predicted Solubility Profile

Based on the physicochemical properties of 2-FPEA and the general solubility of phenethylamine derivatives, a predicted solubility profile in various classes of organic solvents can be established. Phenethylamine, the parent compound, is reported to be very soluble in ethanol and ether.[2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The primary amine group of 2-FPEA can both donate and accept hydrogen bonds, leading to strong interactions with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | Moderate to High | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with 2-FPEA. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Solubility will be primarily driven by van der Waals forces between the phenyl ring and the solvent. While phenethylamine is soluble in ether, the polarity introduced by the fluorine atom in 2-FPEA might slightly reduce its solubility in strictly nonpolar solvents.[3] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents are weakly polar and can interact with the dipolar components of 2-FPEA. |

It is important to note that amines can react with certain solvents. For instance, primary amines can react with ketones like acetone, and care should be taken with chlorinated solvents like chloroform and carbon tetrachloride, with which they can be incompatible.[4]

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination is essential for obtaining accurate solubility data. A standard and reliable method is the isothermal equilibrium method.

Isothermal Equilibrium Method Protocol

This protocol provides a step-by-step guide to determining the solubility of 2-FPEA in a given organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-FPEA to a known volume of the selected organic solvent in a sealed vial. An excess is ensured when a visible amount of undissolved 2-FPEA remains.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended particles.

-

-

Quantification:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Dilute the sample to a suitable concentration with the same solvent.

-

Analyze the concentration of 2-FPEA in the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID). A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula:

-

S (in g/L) = (Concentration of diluted sample in g/L) x (Dilution factor)

-

-

Alternatively, using the gravimetric method, the mass of the dissolved solute can be determined by evaporating the solvent from the filtered supernatant and weighing the residue.

-

The following diagram illustrates the workflow for this experimental protocol.

Sources

A Theoretical Exploration of 2-Fluorophenethylamine: A DFT-Based Technical Guide

Introduction: The Significance of Fluorinated Phenethylamines

2-Fluorophenethylamine (2-FPEA) belongs to the broad class of phenethylamine derivatives, a scaffold of immense interest in neuroscience and pharmacology due to its foundational role in numerous neurotransmitters and psychoactive compounds. The introduction of a fluorine atom onto the phenyl ring, as in 2-FPEA, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can, in turn, influence its biological activity, making fluorinated analogues like 2-FPEA valuable subjects of study in drug discovery and development.[1][2]

This technical guide provides an in-depth exploration of the theoretical properties of this compound using Density Functional Theory (DFT). DFT has emerged as a powerful computational tool in quantum chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure and properties of molecules.[3][4] We will delve into the methodology for performing DFT calculations on 2-FPEA, detailing the steps for geometry optimization, vibrational frequency analysis, and the examination of key electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict the behavior of novel small molecules.

Part 1: Computational Methodology: A Self-Validating Approach

The reliability of DFT calculations is intrinsically tied to the choice of the functional and basis set. For phenethylamine derivatives, a robust methodology is crucial for obtaining results that correlate well with experimental data.

Rationale for Functional and Basis Set Selection

Based on studies of similar phenethylamine derivatives, the M06-2X functional is a suitable choice.[5] This meta-hybrid GGA functional is well-regarded for its performance in systems with non-covalent interactions, which are important in determining the conformational preferences of the ethylamine side chain. For the basis set, 6-311++G(d,p) is recommended.[6][7] This triple-zeta basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules, providing a high level of accuracy for both geometry and electronic properties.

Step-by-Step Computational Workflow

The following protocol outlines the key steps for a comprehensive DFT analysis of 2-FPEA.

Step 1: Initial Structure Preparation

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

-

The primary goal of geometry optimization is to find the lowest energy conformation of the molecule.[8]

-

This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize these forces until a stationary point on the potential energy surface is reached.[9]

-

The optimization should be performed using the chosen DFT functional (M06-2X) and basis set (6-311++G(d,p)).

Step 3: Vibrational Frequency Analysis

-

Once the geometry is optimized, a frequency calculation is performed at the same level of theory.[10]

-

This calculation serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, allowing for the assignment of vibrational modes.[6][11]

-

Step 4: Calculation of Electronic Properties

-

With the optimized geometry, a single-point energy calculation is performed to derive various electronic properties.

-

Key properties to analyze include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[12] The energy gap between them indicates the molecule's chemical stability.[13]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[14][15]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

-

Below is a Graphviz diagram illustrating the computational workflow:

Part 2: Theoretical Properties of this compound

This section presents the predicted properties of 2-FPEA based on the DFT calculations outlined above.

Optimized Molecular Geometry

The geometry optimization of 2-FPEA will yield the most stable three-dimensional arrangement of its atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and are presented in the table below. The ethylamine side chain is flexible, and its conformation is determined by a balance of steric and electronic effects.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | Value (Å) |

| Bond Length | C-C (ring) | Average Value (Å) |

| Bond Length | C-C (side chain) | Average Value (Å) |

| Bond Length | C-N | Value (Å) |

| Bond Angle | C-C-F | Value (°) |

| Bond Angle | C-C-N | Value (°) |

| Dihedral Angle | C-C-C-N | Value (°) |

| Note: The table will be populated with the calculated values upon completion of the DFT calculations. |

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical spectrum that can aid in the interpretation of experimental data. The table below summarizes some of the key predicted vibrational modes for 2-FPEA.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H Stretch | Value | Symmetric and asymmetric stretching of the amine group |

| C-H Stretch (Aromatic) | Value | Stretching of C-H bonds on the phenyl ring |

| C-H Stretch (Aliphatic) | Value | Stretching of C-H bonds on the ethylamine side chain |

| C-F Stretch | Value | Stretching of the carbon-fluorine bond |

| C=C Stretch (Aromatic Ring) | Value | In-plane stretching of the phenyl ring |

| N-H Bend | Value | Bending motion of the amine group |

| Note: The table will be populated with the calculated values. |

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Note: The table will be populated with the calculated values. |

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[12] The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule most likely to be involved in electron transfer processes.

The relationship between these key electronic properties is illustrated in the following diagram:

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.[14] For 2-FPEA, the MEP map is expected to show a negative potential around the fluorine atom and the nitrogen atom of the amine group due to their high electronegativity, and a positive potential around the hydrogen atoms of the amine group.

Conclusion